B3PyPB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

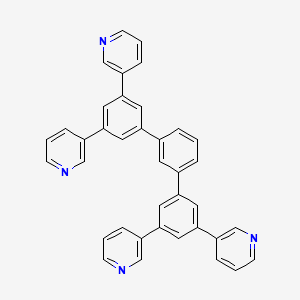

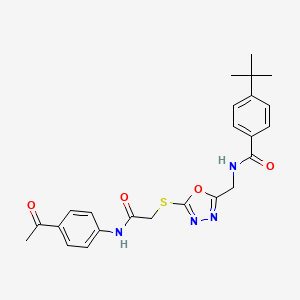

The molecular structure of B3PyPB is complex, with a molecular weight of 538.64 g/mol . It consists of a terphenyl core with four pyridyl groups . The exact structure analysis is not provided in the available sources.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 264-269 °C . It has a deep HOMO energy level (6.60 eV), which contributes to its use as a hole-blocking layer . More detailed physical and chemical properties are not provided in the available sources.科学的研究の応用

Neural Stem Cell Imaging

A neural stem cell-specific fluorescent chemical probe, a boron-dipyrromethane (BODIPY) derivative compound, has been developed for detecting living neural stem cells of both human and mouse origin. This compound, through its specific binding to fatty acid binding protein 7 (FABP7), a protein highly expressed in neural stem cells, serves as a valuable tool in the study and applications of neural stem cells (Yun et al., 2012).

Anticancer Research

3-Bromopyruvate (3BP) is a potent anticancer agent targeting cancer cells' energy metabolism by inhibiting both glycolysis and mitochondrial oxidative phosphorylation. This results in a rapid depletion of energy reserves, leading to cancer cell death without affecting normal cells. It represents a new class of anticancer agents with potential for clinical application (Ko et al., 2012). Additionally, a large set of 3BP targets beyond glycolysis has been identified, suggesting that 3BP's cytotoxic impact on cancer cells results from a more widespread effect on cellular proteins (Darabedian et al., 2018).

Photosensitizers in Biological Research

A novel photosensitizer scaffold based on the BODIPY chromophore, named 2I-BDP, demonstrates stronger near-infrared singlet oxygen luminescence emission and higher photostability than traditional photosensitizers like Rose Bengal. This makes it widely applicable under various conditions, including lipophilic and aqueous environments, and potentially useful for cell photosensitization, oxidative stress studies, or photodynamic therapy (PDT) (Yogo et al., 2005).

Bioluminescent Imaging in Living Animals

In vivo bioluminescent imaging (BLI) is a noninvasive technique used to study biological processes in living animals. It involves the use of luciferase-expressing bioreporter cells to emit light, allowing for the visualization and interrogation of gene function, drug discovery, cellular trafficking, and disease progression among other applications. BLI contributes significantly to a visual understanding of biological processes within living organisms (Close et al., 2010).

Safety and Hazards

According to the safety data sheet, B3PyPB is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . It does not contain components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

特性

IUPAC Name |

3-[3-[3-(3,5-dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N4/c1-6-27(33-17-35(29-8-2-12-39-23-29)21-36(18-33)30-9-3-13-40-24-30)16-28(7-1)34-19-37(31-10-4-14-41-25-31)22-38(20-34)32-11-5-15-42-26-32/h1-26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXKTQVEKDHQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes B3PyPB a good electron transporter in OLEDs?

A1: this compound exhibits several properties that make it a desirable electron transporter in OLED devices:

- High Electron Mobility: this compound demonstrates a high electron mobility, reaching up to 10⁻³ cm² V⁻¹ s⁻¹ in certain configurations. This allows for efficient electron transport within the OLED device, contributing to lower operating voltages and improved efficiency. []

- High Triplet Energy Level: this compound possesses a high triplet energy level, which helps to confine charge recombination to the emissive layer and minimizes triplet quenching, leading to enhanced device efficiency. []

- Favorable Molecular Orientation: The introduction of fluorine atoms into the this compound structure can lead to favorable molecular orientations, further enhancing its electron transport properties. This is due to the combined influence of CH⋯N hydrogen bonds, interactions involving aromatic fluorine atoms, and π–π stacking. []

- Compatibility with Blue Phosphorescent Emitters: this compound has been successfully employed in OLEDs utilizing blue phosphorescent emitters, achieving high efficiencies. [, ]

Q2: How does the structure of this compound contribute to its performance in OLEDs?

A2: this compound's molecular structure significantly influences its effectiveness as an electron transporter:

- Pyridine Rings: The presence of four pyridine rings within the this compound molecule contributes to its high electron affinity and electron-transporting capabilities. []

- Fluorination Effects: Strategic fluorination of the phenylpyridine units in this compound derivatives can further enhance electron mobility and molecular orientation, leading to improved device performance. []

Q3: Are there any studies on the performance of this compound in multi-photon emission (MPE) OLEDs?

A3: Yes, this compound has been investigated for its application in high-efficiency MPE blue phosphorescent OLEDs. Researchers achieved impressive results, with external quantum efficiencies exceeding 40% at 100 cd m–2. [] These devices utilized this compound alongside other pyridine-containing electron transporters and a blue phosphorescent emitter, demonstrating its potential for achieving high-performance MPE OLEDs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)

![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2671141.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2671143.png)

![(3aR,4R,5aS,6S,9aR,9bS)-4,6-dihydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B2671147.png)

![1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2671148.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2671153.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2671154.png)